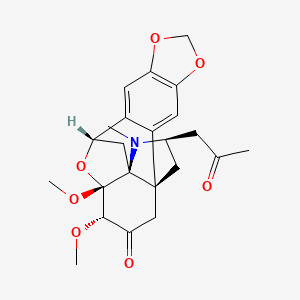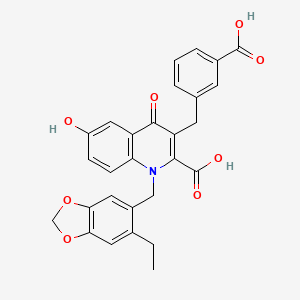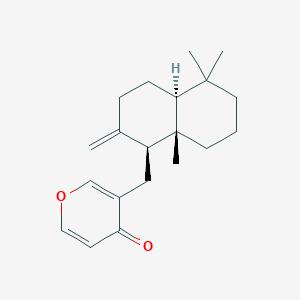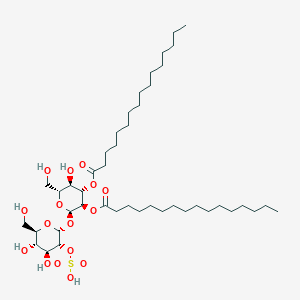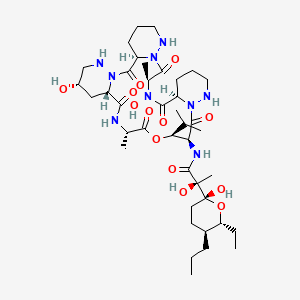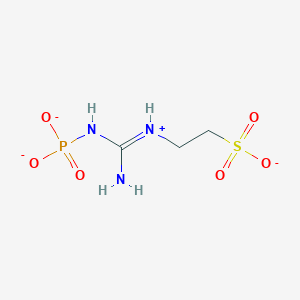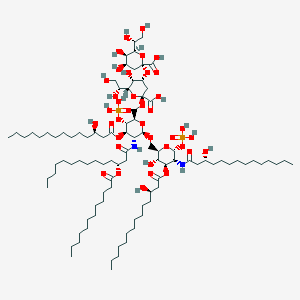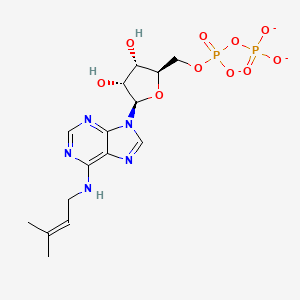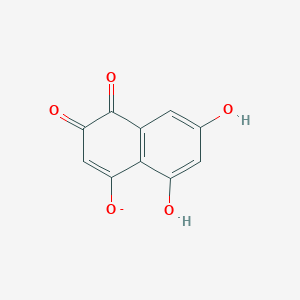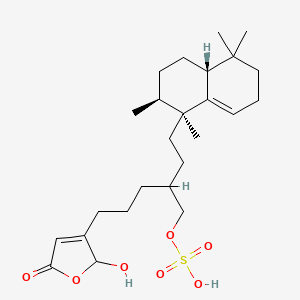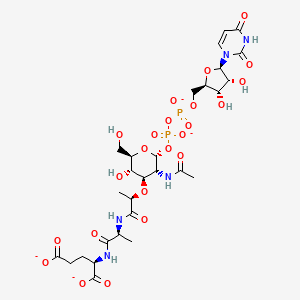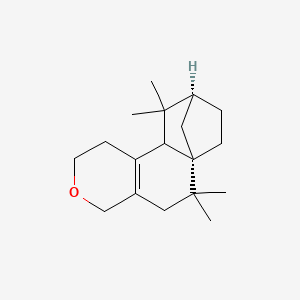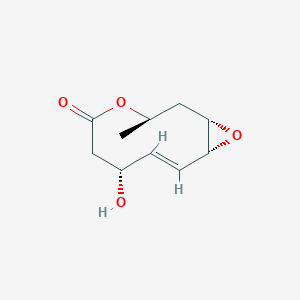
Botryolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Botryolide B is a natural product found in Botryotrichum with data available.
Aplicaciones Científicas De Investigación
Concise Total Synthesis of Botryolide B
An efficient method for the total synthesis of Botryolide B was developed, involving esterification and ring-closing metathesis (RCM) as pivotal steps to construct the macrolactone ring system. This synthesis approach provides a streamlined route to Botryolide B, highlighting its potential for further scientific research applications beyond drug development (Mohapatra et al., 2014).
Stereoselective Synthesis and Bioevaluation
The first stereoselective synthesis of Botryolide-E, closely related to Botryolide B, has been accomplished, confirming its absolute configuration. Additionally, Botryolide-E demonstrated significant antimicrobial activity against various bacteria and fungi in bioevaluation studies, suggesting that similar compounds like Botryolide B may also possess notable biological properties (Reddy et al., 2011).
Synthesis and Protecting Group-Free Approach
A highly concise and protecting group-free synthesis method for Botryolide-E was developed from (R)-propylene oxide, utilizing key steps like Hoveyda Grubbs cross metathesis. This approach emphasizes the accessibility and potential versatility of Botryolide B and related compounds in research applications (Rao et al., 2013).
Total Synthesis and RCM Protocol
A convergent stereoselective total synthesis for Botryolide B was reported, employing a common synthetic strategy that includes ring-closing metathesis of epoxy dienoic esters. This synthesis pathway reinforces the chemical tractability of Botryolide B, facilitating its use in various scientific studies (Krishna & Rao, 2010).
Propiedades
Nombre del producto |
Botryolide B |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(1S,3R,7R,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2+/t6-,7+,8-,9+/m1/s1 |
Clave InChI |
JCWPVPJYCLLPQL-SCKAFXQUSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@H](O2)/C=C/[C@@H](CC(=O)O1)O |
SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
SMILES canónico |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
Sinónimos |
botryolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B1262920.png)
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)
